5-Methyltryptamine hydrochloride

Catalog No.
S516298
CAS No.
1010-95-3
M.F
C11H15ClN2
M. Wt
210.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyltryptamine hydrochloride

CAS Number

1010-95-3

Product Name

5-Methyltryptamine hydrochloride

IUPAC Name

2-(5-methyl-1H-indol-3-yl)ethanamine;hydrochloride

Molecular Formula

C11H15ClN2

Molecular Weight

210.7 g/mol

InChI

InChI=1S/C11H14N2.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H

InChI Key

RBHDFGBPJGEYCK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC=C2CCN.Cl

Solubility

Soluble in DMSO

Synonyms

5-methyltryptamine, 5-methyltryptamine hydrochloride, 5-methyltryptamine monohydrochloride

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN.Cl

Description

The exact mass of the compound 5-Methyltryptamine hydrochloride is 210.0924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Metabolic Studies: One study used 5-Methyltryptamine hydrochloride to investigate the metabolic pathway of another compound, 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine, in rats . This highlights the potential utility of 5-MT hydrochloride as a tool to study the metabolism of other related compounds.

Important to Note:

  • Currently, there is limited publicly available information on the specific research applications of 5-Methyltryptamine hydrochloride.
  • Because of its similarity to serotonin, further research might explore its potential interactions with serotonin receptors in the brain. However, more studies are needed to understand its pharmacological effects.

Additional Information:

  • -Methyltryptamine hydrochloride is for research use only and is not intended for human consumption.

5-Methyltryptamine hydrochloride is a chemical compound that belongs to the tryptamine class, which is characterized by a bicyclic structure containing an indole moiety. Specifically, it is a derivative of tryptamine with a methyl group attached at the fifth position. The chemical formula for 5-methyltryptamine hydrochloride is C₁₁H₁₅ClN₂, and it exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in biological research and pharmacology .

Typical of tryptamines:

  • Alkylation Reactions: It can undergo alkylation at the nitrogen atom, which may lead to the formation of more complex derivatives.
  • Diels-Alder Reactions: This compound can act as a reactant in intramolecular Diels-Alder reactions, which are useful in synthesizing various cyclic compounds .
  • Acylation and Hydrolysis: As a primary amine, it can be acylated or hydrolyzed under appropriate conditions, leading to new derivatives with potential biological activities.

5-Methyltryptamine hydrochloride exhibits notable biological activity primarily as a serotonergic agonist. It interacts with serotonin receptors, particularly:

  • 5-HT1A: Involved in mood regulation and anxiety.
  • 5-HT2A: Associated with psychedelic effects and modulation of perception.
  • 5-HT2C: Plays a role in appetite regulation and mood .

The compound's agonistic action on these receptors suggests potential applications in treating mood disorders or as a research tool for understanding serotonin-related pathways.

Several methods exist for synthesizing 5-methyltryptamine hydrochloride:

  • Methylation of Tryptamine: This is the most straightforward method, where tryptamine is methylated using methyl iodide or dimethyl sulfate in the presence of a base.
  • Regioselective Nucleophilic Substitution: This method involves the substitution of hydroxyl groups on tryptamines to yield 5-methyl derivatives .
  • Biological Synthesis: Certain fungi produce 5-methyltryptamine naturally, suggesting potential biotechnological approaches for its synthesis.

5-Methyltryptamine hydrochloride has various applications:

  • Research Tool: Used to study serotonin receptor interactions and signaling pathways.
  • Psychoactive Research: Investigated for its potential effects on mood and perception, contributing to the understanding of psychedelics.
  • Pharmaceutical Development: Potential precursor for developing new drugs targeting serotonin receptors .

Studies have shown that 5-methyltryptamine hydrochloride interacts significantly with serotonin receptors. Its binding affinity varies across different receptor subtypes, indicating its potential as a selective agonist or antagonist depending on the context:

  • Binding Affinity: For example, it shows strong binding to 5-HT1A and 5-HT2A receptors, which are crucial for its serotonergic effects .
  • Comparative Studies: Interaction studies with other tryptamines help elucidate its unique pharmacological profile.

Several compounds share structural similarities with 5-methyltryptamine hydrochloride. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
N-MethyltryptamineMethyl group at nitrogenKnown for its role as a neurotransmitter
5-HydroxytryptamineHydroxyl group at position 5Directly involved in serotonin production
4-AcetamidophenyltryptamineAcetamido group at position 4Exhibits analgesic properties
5-Methoxy-N,N-dimethyltryptamineMethoxy and dimethyl groupsKnown for its potent psychoactive effects

Uniqueness of 5-Methyltryptamine Hydrochloride

The uniqueness of 5-methyltryptamine hydrochloride lies in its specific receptor interactions and the resultant pharmacological effects. Unlike other similar compounds, it displays distinct serotonergic activity that may lead to different therapeutic applications or psychoactive experiences.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

210.0924

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1821-47-2 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1010-95-3

Dates

Modify: 2023-08-15
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6: Berger ML. Tryptamine derivatives as non-competitive N-methyl-D-aspartate receptor blockers: studies using [(3)H]MK-801 binding in rat hippocampal membranes. Neurosci Lett. 2000 Dec 15;296(1):29-32. PubMed PMID: 11099826.
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9: Watts SW, Cohen ML, Mooney PQ, Johnson BG, Schoepp DD, Baez M. Disruption of potential alpha-helix in the G loop of the guinea pig 5-hydroxytryptamine2 receptor does not prevent receptor coupling to phosphoinositide hydrolysis. J Neurochem. 1994 Mar;62(3):934-43. PubMed PMID: 8113814.
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11: Sallés J, Wallace MA, Fain JN. Modulation of the phospholipase C activity in rat brain cortical membranes by simultaneous activation of distinct monoaminergic and cholinergic muscarinic receptors. Brain Res Mol Brain Res. 1993 Oct;20(1-2):111-7. PubMed PMID: 8255172.
12: Yang DC, Goldstin B, Moormann AE, Flynn DL, Gullikson GW. SC-53606, a potent and selective antagonist of 5-hydroxytryptamine4 receptors in isolated rat esophageal tunica muscularis mucosae. J Pharmacol Exp Ther. 1993 Sep;266(3):1339-47. PubMed PMID: 8396633.
13: Watts SW, Cohen ML. Further evidence that the guinea pig tracheal contractile serotonergic receptor is a 5-hydroxytryptamine2 receptor: use of 5-methyltryptamine and dipropyl-5-carboxamidotryptamine. J Pharmacol Exp Ther. 1993 Jan;264(1):271-5. PubMed PMID: 8423530.
14: Kojima S, Ishizaki R, Shimo Y. Investigation into the 5-hydroxytryptamine-induced relaxation of the circular smooth muscle of guinea-pig stomach fundus. Eur J Pharmacol. 1992 Nov 24;224(1):45-9. PubMed PMID: 1451742.
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